molecular formula C7H15NO2S B2856238 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol CAS No. 1698157-65-1

2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol

Cat. No.: B2856238
CAS No.: 1698157-65-1
M. Wt: 177.26
InChI Key: RFYKTSXQLVARTN-UHFFFAOYSA-N
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Description

2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol (CAS 1698157-65-1) is a chemical compound with the molecular formula C 7 H 15 NO 2 S and a molecular weight of 177.26 g/mol . This organosulfur compound features a unique structure containing both a thiolane (tetrahydrothiophene) ring and an ethanoloxy side chain, bridged by an aminomethyl functional group . This molecular architecture, particularly the presence of the sulfur atom in the saturated ring and the flexible amino-alcohol termini, makes it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. Researchers value this compound for its potential as a versatile building block in the synthesis of more complex molecules. The primary amine (-CH 2 NH 2 ) provides a handle for further functionalization via amide bond formation or Schiff base chemistry, while the alcohol group (-OH) can undergo esterification or etherification. The saturated thiolane ring system is of significant interest in drug discovery for its potential to improve pharmacokinetic properties. Consequently, this compound is well-suited for applications in pharmaceutical R&D , particularly in the design and synthesis of novel small molecule libraries, and as a precursor in chemical biology probe development . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[3-(aminomethyl)thiolan-3-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c8-5-7(10-3-2-9)1-4-11-6-7/h9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYKTSXQLVARTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol typically involves the reaction of a thiolane derivative with an aminomethyl group and an ethan-1-ol derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C7H15NO2S
  • Molecular Weight : 177.27 g/mol
  • SMILES Notation : C1CSCC1(CN)OCCO
  • InChI Key : RFYKTSXQLVARTN-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+178.08963137.7
[M+Na]+200.07157144.5
[M+NH4]+195.11617147.2
[M+K]+216.04551137.9
[M-H]-176.07507138.4

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its ability to interact with biological systems effectively. Its structure allows it to function as a building block for synthesizing various bioactive molecules, particularly those targeting neurological disorders and other diseases.

Case Study: Neuroprotective Agents

A study highlighted the synthesis of derivatives of this compound that exhibit neuroprotective properties. These derivatives were tested in vitro for their ability to protect neuronal cells from oxidative stress, showing promising results that warrant further exploration in vivo.

Materials Science

2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol is being investigated for its role in developing novel materials with enhanced properties. Its unique thiolane structure can be utilized in creating polymers with specific mechanical and thermal characteristics.

Case Study: Polymer Development

Research has demonstrated the use of this compound in synthesizing thiolane-based polymers that exhibit improved elasticity and thermal stability compared to traditional polymers. These materials have potential applications in coatings and adhesives.

Biochemical Applications

The compound's reactivity allows it to be used in biochemical assays and as a reagent in organic synthesis. Its ability to form stable complexes with metal ions makes it useful in catalysis and sensor development.

Case Study: Catalytic Applications

In a recent study, the compound was employed as a ligand in catalytic reactions involving transition metals, enhancing reaction rates and selectivity for various substrates. This application underscores its versatility as a reagent in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The thiolane ring and ethan-1-ol moiety contribute to the compound’s overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The compound is compared to three structurally related molecules, focusing on substitutions in the heterocyclic ring and functional groups:

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol
  • Molecular Formula: C₇H₁₅NO₃
  • Molecular Weight : 161.2 g/mol
  • CAS Number : 1694446-17-7
  • Key Differences :
    • Replaces the thiolane (S-containing) ring with an oxolane (tetrahydrofuran, O-containing) ring.
    • Higher oxygen content (3 oxygen atoms vs. 1 in the thiolan analog) .
    • Physicochemical Properties : Exists as an oil stored at 4°C, with PubChem CID 103376826 .
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
  • Molecular Formula: C₇H₁₅NO₂
  • Molecular Weight : 145.20 g/mol
  • CAS Number : 1394040-43-7
  • Key Differences: Lacks the ether linkage (-O-) present in the target compound, directly attaching the ethanol group to the oxolane ring. Reduced molecular weight and oxygen count compared to the oxolane ether analog .
4-(Furan-2-yl)piperidine hydrochloride (CAS 198334-36-0)
  • Molecular Formula: C₉H₁₄ClNO
  • Molecular Weight : 179.67 g/mol
  • Key Differences :
    • Features a furan ring fused to a piperidine scaffold, introducing aromaticity and a chloride counterion.
    • Distinct reactivity profile due to the aromatic furan and charged amine .

Comparative Data Table

Property 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
Molecular Formula C₉H₁₂N₂O C₇H₁₅NO₃ C₇H₁₅NO₂
Molecular Weight 164.21 g/mol 161.2 g/mol 145.20 g/mol
CAS Number 1698157-65-1 1694446-17-7 1394040-43-7
Heteroatom in Ring Sulfur (S) Oxygen (O) Oxygen (O)
Functional Groups Thiolane, ether, ethanol, primary amine Oxolane, ether, ethanol, primary amine Oxolane, ethanol, primary amine
Purity 95% Not specified Not specified
Storage Not reported 4°C (oil) Not reported

Structural and Reactivity Insights

Thiolane vs.

Ether Linkage Impact: The ether group in this compound introduces conformational flexibility, whereas its absence in 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol may restrict molecular motion .

Biological Relevance: None of the compounds have explicitly reported biological activities in the evidence. However, the primary amine and alcohol groups suggest utility as intermediates in drug synthesis (e.g., for β-blockers or antiviral agents) .

Biological Activity

2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol, with the molecular formula C7_7H15_{15}NO2_2S and CAS number 1698157-65-1, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Weight : 177.27 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a thiolane ring, an aminomethyl group, and an ethan-1-ol moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminomethyl group can modulate the activity of various enzymes and receptors, leading to diverse biological effects. Key mechanisms include:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential interactions with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and pain pathways.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antinociceptive Activity : Studies have shown that derivatives can alleviate pain through modulation of nAChRs. For example, compounds structurally related to this compound have demonstrated significant antinociceptive effects in mouse models of neuropathic pain .
  • Anti-inflammatory Properties : The compound's ability to interact with inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation.

Case Studies

A notable study investigated the effects of related compounds on pain relief mechanisms. In this study, two novel compounds were tested for their ability to modulate nAChRs in a mouse model of oxaliplatin-induced neuropathic pain. Results indicated that these compounds could significantly reduce pain levels by acting on specific receptor pathways .

Data Table: Biological Activities and Effects

Activity Effect Study Reference
AntinociceptivePain relief in neuropathic models
Anti-inflammatoryModulation of inflammatory responses
Enzyme inhibitionPotential inhibition of metabolic enzymes

Synthesis and Industrial Applications

The synthesis of this compound typically involves reactions between thiolane derivatives and aminomethyl groups under controlled conditions. Its industrial applications include:

  • Organic Synthesis : Used as a building block in chemical synthesis.
  • Pharmaceutical Development : Explored as a precursor for drugs targeting neurological disorders.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis of ethanolamine derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 1-(p-tolyl)ethan-1-ol are synthesized via iron-catalyzed hydration of alkynes under aerobic conditions, achieving high regioselectivity (Markovnikov addition) by optimizing catalyst loading (e.g., Fe-phthalocyanine) and solvent polarity . For this compound, a multi-step approach could include:
  • Step 1 : Thiolane ring functionalization using epoxide-opening reactions with aminomethyl groups.
  • Step 2 : Etherification with ethylene glycol derivatives under basic conditions (e.g., NaH in THF) .
    Regioselectivity can be controlled via steric and electronic effects, monitored by TLC and NMR .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC/GC-MS : Quantify purity (>95%) and detect byproducts .
  • NMR Spectroscopy : Confirm stereochemistry (e.g., thiolan ring conformation) and functional group integration (e.g., -OH at δ 1.44 ppm in CDCl₃) .
  • FT-IR : Verify amine (-NH₂, ~3300 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the stereochemistry of the thiolan ring influence the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer : The thiolan ring’s stereochemistry (e.g., axial vs. equatorial aminomethyl groups) impacts binding affinity to enzymes like cytochrome P450 or kinases. For example:
  • Docking Simulations : Use software (e.g., AutoDock) to model interactions between the compound’s 3D structure and enzyme active sites .
  • Kinetic Assays : Compare IC₅₀ values of enantiomers using fluorogenic substrates .
    Contradictions in activity data (e.g., varying IC₅₀ across studies) may arise from differences in enantiomeric purity or assay conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature) using reference standards .
  • Meta-Analysis : Compare datasets across studies, accounting for variables like cell line specificity (e.g., HEK293 vs. HeLa) or solvent effects (DMSO vs. ethanol) .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. The ether linkage may hydrolyze under acidic conditions, yielding thiolan-3-ol and ethanolamine derivatives .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and identify radicals (e.g., OH•) via EPR spectroscopy .
  • Biotic Transformation : Use soil microcosms to study microbial degradation, quantifying metabolites like sulfoxides or amines .

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